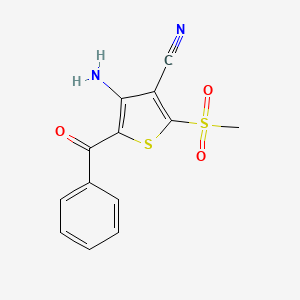

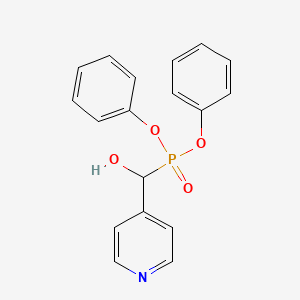

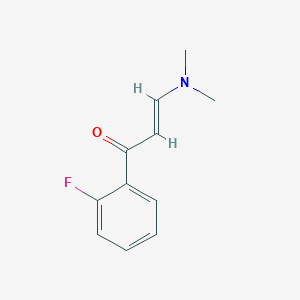

![molecular formula C19H21BrO3 B3034192 4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde CAS No. 1432437-10-9](/img/structure/B3034192.png)

4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde

Overview

Description

The compound of interest, 4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde, is a brominated benzaldehyde derivative with additional ether and tert-butyl functional groups. This structure suggests potential reactivity typical of benzaldehydes, such as participation in condensation reactions, and the presence of bromine may allow for further functionalization through nucleophilic substitution reactions.

Synthesis Analysis

The synthesis of related brominated benzaldehydes has been explored in various studies. For instance, the synthesis of 5-Bromo-3-tert-butyl-2-hydroxy-benzaldehyde involved formylation of 2-(tert-butyl)phenol followed by bromination . Similarly, 3-Bromo-5-tert-butyl-2-hydroxy-benzaldehyde was synthesized from 5-tert-butyl-2-hydroxy-benzaldehyde using bromine in acetic acid . These methods could potentially be adapted for the synthesis of 4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde by modifying the starting materials and reaction conditions to introduce the appropriate ether linkages.

Molecular Structure Analysis

The molecular structure of brominated benzaldehyde derivatives has been characterized using various techniques. For example, the structure of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide was determined using single crystal X-ray diffraction, revealing a monoclinic system with space group P21/c . Vibrational spectroscopy and DFT calculations were also employed to study the molecular structure and confirm the experimental findings. These methods could be applied to determine the molecular structure of 4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde.

Chemical Reactions Analysis

Brominated benzaldehydes can undergo various chemical reactions. For instance, palladium-catalyzed Heck-type coupling reactions have been used to synthesize (3,4-dihydroxyalkenyl)benzaldehydes from bromobenzaldehydes . Additionally, the reactivity of brominated ketones with benzenethiols in the presence of InCl3•4H2O has been studied, leading to both addition-elimination and substitution products . These findings suggest that 4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde could also participate in similar coupling and substitution reactions, potentially leading to a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzaldehydes and related compounds have been investigated. For example, the thermal degradability of a polyester bearing a phenol moiety derived from a brominated benzaldehyde was found to be higher than that of its silyl-protected counterpart . Spectroscopic techniques, such as FT-IR and UV-Vis, have been used to characterize compounds like (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, and computational methods provided insights into their electronic properties . These approaches could be used to assess the properties of 4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde, including its solubility, stability, and potential for electronic applications.

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of biaryls via suzuki coupling reactions , and as precursors for the preparation of cyclopropyl cyanide .

Mode of Action

Brominated compounds often participate in free radical reactions, nucleophilic substitutions, and oxidations . The bromine atom can be replaced by other groups in a substitution reaction, which can lead to changes in the compound’s properties and interactions .

Biochemical Pathways

Brominated compounds are known to participate in various biochemical reactions, including free radical reactions and nucleophilic substitutions .

Result of Action

Brominated compounds can cause significant changes at the molecular level, including the formation of new bonds and the breaking of existing ones .

Action Environment

The action, efficacy, and stability of 4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde can be influenced by various environmental factors . For instance, the presence of other reactive species, temperature, and pH can affect the compound’s reactivity .

properties

IUPAC Name |

4-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrO3/c1-19(2,3)15-5-8-17(9-6-15)22-10-11-23-18-12-16(20)7-4-14(18)13-21/h4-9,12-13H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZZUAMTWMYHEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=CC(=C2)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

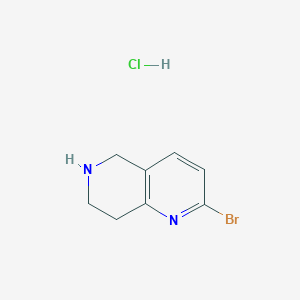

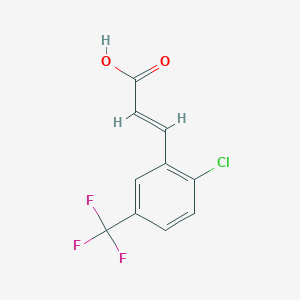

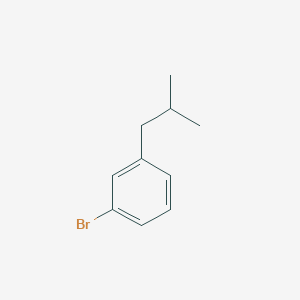

![3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B3034111.png)

![(3S,4R)-4-(3,5-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B3034127.png)